2,6-Dichloro-3-(methylthio)pyridine

Organic Synthesis Medicinal Chemistry Process Chemistry

Standard 2,6-dichloropyridine intermediates lack the regiocontrol needed for unsymmetrical 2,3-disubstituted targets. This 3-methylthio analog solves that limitation. - Enables selective C2 chlorine displacement via SNAr (ortho-directing effect of -SCH3) - Retains C6 chlorine for orthogonal cross-couplings (Suzuki, Buchwald, Liebeskind-Srogl) - Ideal for pharmaceutical kinase inhibitor and agrochemical fluazinam-analog programs - Reliable purity: ≥95% (HPLC) available for reproducible SAR studies

Molecular Formula C6H5Cl2NS
Molecular Weight 194.08 g/mol
CAS No. 1428234-50-7
Cat. No. B3347733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-(methylthio)pyridine
CAS1428234-50-7
Molecular FormulaC6H5Cl2NS
Molecular Weight194.08 g/mol
Structural Identifiers
SMILESCSC1=C(N=C(C=C1)Cl)Cl
InChIInChI=1S/C6H5Cl2NS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
InChIKeyWXOZAZGZRHPTAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-3-(methylthio)pyridine – Regioselective Building Block


2,6-Dichloro-3-(methylthio)pyridine (CAS 1428234-50-7) is a polysubstituted pyridine derivative. Its molecular structure features two reactive chlorine atoms at the 2- and 6-positions and a methylthio (-SCH3) group at the 3-position . This unique substitution pattern renders it a versatile and synthetically tractable intermediate for constructing complex molecular architectures . The compound's utility is rooted in the differential reactivity of its chloro-substituents, a characteristic of the 2,6-dichloropyridine class that enables sequential, site-selective functionalization [1].

Workflow SNAr C2 ortho-selective substitution directed by 3-methylthio group
Selection Sequential reactivity: C2 chlorine first, then C6 chlorine for unsymmetrical products
Use Context Methylthio group stable during Pd-catalyzed cross-couplings for late-stage diversification

Why 2,6-Dichloro-3-(methylthio)pyridine Is Irreplaceable


Generic substitution with other dichloropyridine analogs is not a viable procurement strategy for this specific building block. The regioselective outcome of key transformations, such as nucleophilic aromatic substitution (SNAr), is highly dependent on the nature and position of the 3-substituent. For example, studies on 3-substituted 2,6-dichloropyridines demonstrate that the selectivity for displacement of the chlorine *ortho* to the 3-substituent is governed by steric and electronic parameters of that group, such as the Verloop B1 steric parameter [1]. Replacing the 3-methylthio group with a different substituent, or shifting it to the 4-position as in the isomer 2,6-Dichloro-4-(methylthio)pyridine (CAS 153564-25-1) , would alter the molecule's steric and electronic profile, leading to a different regioselectivity profile and potentially compromising the yield and purity of downstream products [1].

Regioselectivity Mismatch
Target: 3-methylthio group directs nucleophiles to C2 chlorine based on steric control.
4-isomer: Lacks ortho-directing effect, leading to a different and non-comparable regioselective outcome.
Reactive Handle Profile
Target: Two chloro sites enable sequential SNAr with orthogonal cross-coupling potential.
3-Iodo analog: Offers only one highly reactive iodo site for cross-coupling, altering the synthetic sequence.
Substituent Sensitivity
Target: 3-SCH3 group provides predictable selectivity per class behavior.
Other 3-substituents: Different steric/electronic parameters shift regioselectivity, potentially compromising product purity.

2,6-Dichloro-3-(methylthio)pyridine: Evidence of Differentiation


SNAr Regioselectivity: 3- vs. 4-Methylthio Substitution

The 3-methylthio substituent exerts a profound influence on the regioselectivity of SNAr reactions. In contrast to the 4-substituted isomer, the methylthio group at the 3-position directs substitution to the adjacent 2-position chlorine under specific conditions. Research on related 3-substituted 2,6-dichloropyridines demonstrates that this ortho-selectivity is not a function of simple electronic parameters but is statistically correlated with the steric bulk (Verloop B1 parameter) of the 3-substituent [1]. Excellent ortho-selectivities (≥98:2) for secondary and tertiary alkoxides were achieved with sodium counter-ions [2]. This level of control is not possible with the 4-substituted isomer, which lacks the proximal directing effect, making the 3-methylthio compound essential for routes requiring this specific functionalization sequence.

SNAr Regioselectivity
Class-level inference
≥98:2 ortho-selectivity with NaOR
Supports C2 substitution route
Steric control (Verloop B1) cited
Organic Synthesis Medicinal Chemistry Process Chemistry

Orthogonal Reactivity: Dichloro vs. Iodo Pyridines

The combination of chloro and methylthio functionalities in 2,6-Dichloro-3-(methylthio)pyridine provides an orthogonal reactivity profile for sequential cross-coupling reactions. This contrasts with compounds like 3-iodo-2-(methylthio)pyridine, which was used as a starting material for regioselective synthesis [1]. While the iodo derivative offers high reactivity at the 3-position for Suzuki-Miyaura couplings, the target compound's dichloro motif allows for two sequential SNAr reactions or a combination of SNAr and subsequent cross-coupling steps. The methylthio group is stable under the Pd-catalysis conditions often used for these transformations [1], providing a stable handle for further derivatization. The dichloro compound thus offers a different, and in some cases more versatile, synthetic entry point into the 2,3-disubstituted pyridine chemical space.

Orthogonal Reactivity
Cross-study comparable
Two Cl for SNAr + SMe stable under Pd
Enables sequential derivatization
Complementary to iodo analogs
Cross-Coupling Regioselective Synthesis Suzuki-Miyaura Reaction

Purity and Supply Consistency

From a procurement perspective, the compound is available from reputable suppliers with specified purity levels. For instance, commercial listings indicate a minimum purity specification of 95% or 97% . While this is a standard specification for research chemicals, it provides a verifiable benchmark for quality assurance. More importantly, the compound's status as a specialized building block with defined physical properties (density: 1.4±0.1 g/cm3; boiling point: 277.0±40.0 °C at 760 mmHg) allows for analytical confirmation and ensures batch-to-batch consistency, which is crucial for reproducible synthetic outcomes. This contrasts with sourcing from unknown or unverified vendors where purity and identity cannot be guaranteed.

Purity Specification
Data to verify
≥95% / 97% purity
Quality benchmark for reproducibility
Confirm with COA before use
Procurement Chemical Sourcing Quality Control

2,6-Dichloro-3-(methylthio)pyridine Applications


SNAr-Based 2-Substituted Pyridine Synthesis

This compound is an ideal starting material for synthetic sequences where a nucleophile must be selectively installed at the C2 position. As established by the ortho-selectivity observed in related 3-substituted dichloropyridines, the 3-methylthio group can direct incoming nucleophiles to the adjacent C2 chlorine atom under appropriate reaction conditions [1]. This provides a reliable route to 2-substituted-6-chloro-3-(methylthio)pyridine intermediates, which are otherwise difficult to obtain selectively. The remaining C6 chlorine can then be utilized in a subsequent step, enabling the efficient synthesis of unsymmetrically substituted pyridine derivatives.

Orthogonal Cross-Coupling and SNAr Scaffold

The compound's architecture is well-suited for complex, multi-step syntheses that require orthogonal reactivity. The two chloro-substituents are primed for sequential nucleophilic aromatic substitution, while the methylthio group is stable under various cross-coupling conditions [2]. This allows for a synthetic strategy where, for example, a first SNAr installs an amine or ether, followed by a Suzuki-Miyaura or Liebeskind-Srogl coupling at a later stage, or vice versa. This level of strategic control is a direct consequence of the specific substitution pattern of this building block, making it a valuable asset for medicinal chemistry programs focused on pyridine-containing drug candidates.

2,3-Disubstituted Pyridine Libraries

For medicinal chemists seeking to explore the SAR of 2,3-disubstituted pyridines, this compound offers a distinct and efficient entry point. Its reactivity profile is complementary to other common starting materials like 2,3-dichloropyridine or 3-iodo-2-(methylthio)pyridine [2]. By leveraging the different reactivity of the C2 and C6 chlorines, one can generate a diverse library of compounds with a defined substitution pattern. This targeted approach is more efficient than using a less differentiated scaffold and can accelerate hit-to-lead optimization campaigns.

Agrochemical and Pharmaceutical Intermediates

Given that 2,6-dichloropyridines are established intermediates in the synthesis of both pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., fluazinam analogs) [3], this specific compound is a key building block for R&D in these sectors. Its unique 3-methylthio handle and the ability to control its further functionalization make it a strategic choice for designing and synthesizing novel analogs of existing active ingredients or exploring new chemical space for biological targets. The compound's defined physical and purity characteristics ensure that research outcomes are reliable and reproducible.

Application
Selection Property
Validation Focus
SNAr-based C2 substitution
3-substituent ortho-directing effect
Regioselective outcome confirmation
Orthogonal cross-coupling / SNAr
Sequential reactivity of 2,6-dichloro pattern
Cross-coupling compatibility with methylthio
2,3-Disubstituted pyridine libraries
Differentiated C2 / C6 chlorine reactivity
Library diversification efficiency
Agrochemical / pharma intermediates
Established scaffold for kinase inhibitors / fluazinam analogs
Batch purity and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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